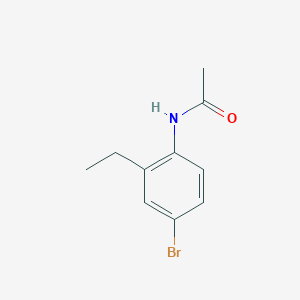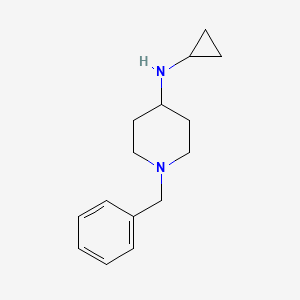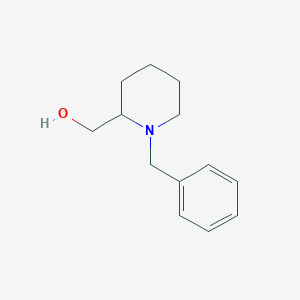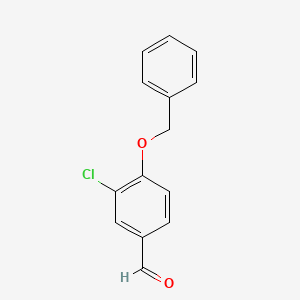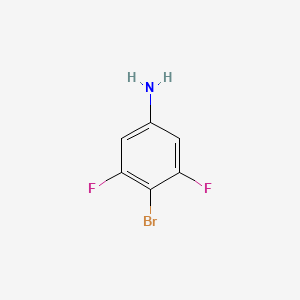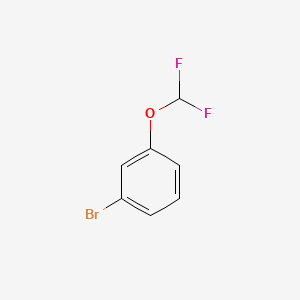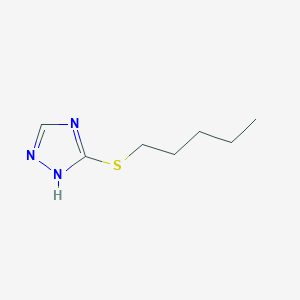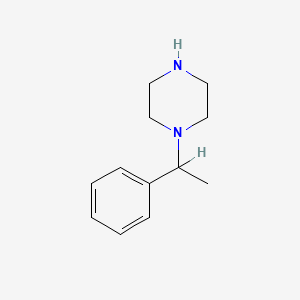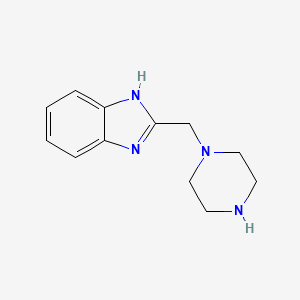
2-(Boc-aminomethyl)phenylacetic acid
Übersicht
Beschreibung
2-(Boc-aminomethyl)phenylacetic acid, also known as [2-(tert-Butoxycarbonylaminomethyl)phenyl]acetic Acid, is used to study molecular modeling on oligomers built from 2-aminomethylphenylacetic acid .
Synthesis Analysis
The synthesis of 2-(Boc-aminomethyl)phenylacetic acid involves the use of BOC (Di-tert butyl dicarbonate) or acetacetic ester as protecting agents for the amino group in 2-aminomethylphenylacetic acid . The yield was higher when BOC was used as a protecting agent .Molecular Structure Analysis
The molecular formula of 2-(Boc-aminomethyl)phenylacetic acid is C14H19NO4 . Its molecular weight is 265.305 .Chemical Reactions Analysis
The reaction suitability of 2-(Boc-aminomethyl)phenylacetic acid is for Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
The density of 2-(Boc-aminomethyl)phenylacetic acid is 1.2±0.1 g/cm3 . Its boiling point is 435.2±33.0 °C at 760 mmHg . The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C .Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
2-(Boc-aminomethyl)phenylacetic acid is a valuable reagent in SPPS due to its Boc-protected amine group, which allows for sequential coupling of amino acids to form peptides. The Boc group protects the amine from reacting until it’s selectively removed under acidic conditions, facilitating the formation of peptide bonds .
Drug Synthesis
This compound serves as an intermediate in the synthesis of various drugs. Its protected amine can be deprotected and then coupled with other pharmaceutical agents to create new medicinal compounds. It’s particularly useful in the development of prodrugs or active pharmaceutical ingredients that require a phenylacetic acid moiety .
Medicinal Chemistry
The compound finds applications in medicinal chemistry, where it’s used to design boron carriers for neutron capture therapy, a targeted cancer treatment method. Its stability and reactivity make it suitable for creating boron-containing compounds that can be used in therapeutic applications .
Chemical Synthesis
It’s also employed in broader chemical synthesis processes. The Boc-protected amine is a versatile functional group that can undergo various chemical reactions, making it a staple in synthetic organic chemistry laboratories .
Analytical Chemistry
2-(Boc-aminomethyl)phenylacetic acid can be used as a standard or reference compound in analytical techniques like HPLC. Its well-defined properties allow for the calibration of instruments and validation of analytical methods .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPQRFCFBISLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373143 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-aminomethyl)phenylacetic acid | |
CAS RN |
40851-66-9 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-aminomethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



